molecular formula C8H5ClF3NO2 B1628173 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene CAS No. 873006-35-0

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1628173
CAS No.: 873006-35-0
M. Wt: 239.58 g/mol
InChI Key: LIPQGRMXUIBTTR-UHFFFAOYSA-N
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Description

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene can be synthesized through several methods, including nitration, chlorination, and trifluoromethylation reactions. One common synthetic route involves the nitration of 1-chloro-5-methylbenzene followed by trifluoromethylation and further chlorination.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the use of strong acids, oxidizing agents, and fluorinating agents. The production process must be carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: Products include amines and alcohols.

  • Substitution: Products include various halogenated and alkylated derivatives.

Scientific Research Applications

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is compared with similar compounds such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 1-chloro-4-nitro-2-(trifluoromethyl)benzene. These compounds share structural similarities but differ in the position of substituents on the benzene ring, leading to variations in their chemical properties and reactivity.

Comparison with Similar Compounds

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • 1-Chloro-3-nitro-2-(trifluoromethyl)benzene

This comprehensive overview provides a detailed understanding of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQGRMXUIBTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610211
Record name 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873006-35-0
Record name 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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